Quinuronium
Description
Historical Trajectory and Evolution of Quinuronium Research in Antiparasitic Chemotherapy
The development and use of this compound are rooted in the early 20th-century quest for effective treatments against widespread and economically devastating livestock diseases. Following the discovery of early synthetic antiparasitic agents like trypan blue, researchers explored various chemical families, leading to the creation of this compound derivatives. cabidigitallibrary.orgwdh.ac.id These compounds were specifically developed to target haemoprotozoan parasites.
Historical records indicate that this compound sulfate (B86663) was one of the primary babesicides, along with compounds like amicarbalide (B1665353) and diminazene (B1218545) aceturate, used for treating bovine babesiosis in Europe for many years. nih.govijarbs.comnih.govjscimedcentral.com Its application in veterinary medicine was documented as early as 1937 for the treatment of feline babesiosis in South Africa, where it was successfully used to treat cats suffering from fever and anemia caused by the parasite. abcdcatsvets.org It was recognized for its rapid and effective action against various Babesia species. cabidigitallibrary.org
The evolution of this compound research is marked by a transition from widespread use to gradual obsolescence. In the mid-20th century, it was a staple treatment for babesiosis. cabidigitallibrary.org However, research and clinical experience began to highlight its significant toxicity and narrow therapeutic index. cabidigitallibrary.orgsciencerepository.org This high toxicity, affecting the parasympathetic nervous system, meant a small margin between an effective dose and a harmful one. cabidigitallibrary.org By the latter half of the 20th century, this led to its withdrawal from many markets, particularly in Europe, often cited due to manufacturing safety issues and the availability of safer alternatives. nih.govnih.govjscimedcentral.comresearchgate.netuniquescientificpublishers.comresearchgate.netveterinaryworld.org The introduction of drugs like imidocarb (B33436) dipropionate in the 1970s, which offered a better safety profile and prophylactic utility, further accelerated the decline in this compound's use. nih.govasm.org
Conceptual Framework and Research Significance of this compound in Contemporary Parasitology
The conceptual framework for this compound's antiparasitic activity is centered on its proposed mechanism of action. Research suggests that this compound sulfate functions by inhibiting DNA synthesis in the parasite, a mode of action it shares with the diamidine drug diminazene aceturate. funaab.edu.ng This interference with a fundamental cellular process explains its potent and rapid effect on parasite viability. Further proposed mechanisms include the modification of the parasite's mitochondrial membrane and the glycoprotein (B1211001) structure on the surface of the endoplasmic reticulum. funaab.edu.ng This multi-pronged attack on parasite cellular machinery underscores its effectiveness.
In contemporary parasitology, the direct research significance of this compound has shifted from clinical application to a more historical and educational role. It serves as a critical case study in the principles of drug discovery and development, illustrating the essential balance between efficacy and safety. The challenges posed by this compound's toxicity spurred further research that led to the development of safer and more effective babesicides. cabidigitallibrary.orgsciencerepository.orgjscimedcentral.com
Today, this compound is often used as a benchmark in studies evaluating new potential antiparasitic compounds. sciencerepository.orgresearchgate.netcambridge.orgsciencerepository.orgresearchgate.netmdpi.com Its well-documented, potent activity provides a historical standard against which the efficacy of novel drugs can be measured. Furthermore, its history informs the ongoing search for new drug targets within parasites and highlights the importance of developing agents with high specificity to the parasite and low toxicity to the host to avoid the pitfalls encountered with early chemotherapeutics. jscimedcentral.com The story of this compound, therefore, remains relevant in academic research as a foundational example in the evolution of antiparasitic chemotherapy.
Data Tables
Table 1: Documented Spectrum of Activity for this compound
This table details the various parasites against which this compound has been reported to be effective, based on historical and research findings.
| Parasite Genus | Species | Host Animal(s) |
| Babesia | B. bovis | Cattle |
| B. bigemina | Cattle | |
| B. divergens | Cattle | |
| B. caballi | Horse | |
| B. ovis | Sheep | |
| B. motasi | Sheep, Goats | |
| B. canis | Dog | |
| Trypanosoma | T. vivax | Cattle |
| T. congolense | Cattle, Dog |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14910-31-7 |
|---|---|
Molecular Formula |
C21H20N4O+2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1,3-bis(1-methylquinolin-1-ium-6-yl)urea |
InChI |
InChI=1S/C21H19N4O/c1-24-11-3-5-15-13-17(7-9-19(15)24)22-21(26)23-18-8-10-20-16(14-18)6-4-12-25(20)2/h3-14H,1-2H3,(H-,22,23,26)/q+1/p+1 |
InChI Key |
XNGCPUFXJFAGRG-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C |
Other CAS No. |
14910-31-7 |
Origin of Product |
United States |
Elucidation of Quinuronium S Mechanistic Pathways
Molecular Mechanisms of Action Investigated
Quinuronium sulfate (B86663) is a quinoline-derivative drug that has been utilized in the treatment of babesiosis, a parasitic disease caused by protozoa of the genus Babesia. While its efficacy has been established, the precise molecular mechanisms through which it exerts its antiparasitic effects are multifaceted and continue to be an area of active research. Investigations have centered on its interactions with various essential parasitic processes, from enzymatic functions to nucleic acid stability.
Interactions with Parasitic Enzymatic Systems
This compound's interference with the enzymatic machinery of parasites is a key aspect of its mode of action. By disrupting vital metabolic pathways, the compound can effectively cripple and eliminate the invading organisms.
The synthesis of nucleotides is a fundamental process for parasite survival and replication. While direct studies on this compound's inhibition of specific nucleotide metabolism enzymes are not extensively detailed in the available literature, the broader class of quinoline-based drugs is known to interfere with these pathways. For instance, some quinolones act by inhibiting nucleic acid synthesis. minia.edu.eg The disruption of purine (B94841) and pyrimidine (B1678525) metabolism is a validated strategy against various apicomplexan parasites. nih.gov This is achieved by targeting key enzymes in these pathways. nih.gov For example, inhibitors have been developed against dihydrofolate reductase (DHFR), a crucial enzyme in folate recycling necessary for nucleotide synthesis. nih.gov Although specific data on this compound is sparse, its chemical nature suggests a potential for similar interactions.
Many parasitic protozoa, particularly those residing in red blood cells, rely heavily on glycolysis for energy production, with lactate (B86563) dehydrogenase (LDH) being a critical enzyme in this pathway. mdpi.comfrontiersin.org LDH catalyzes the final step of anaerobic glycolysis, the conversion of pyruvate (B1213749) to lactate, which is essential for regenerating NAD+ needed for sustained ATP production. mdpi.com The structural differences between parasite and host LDH have made it an attractive target for drug development. mdpi.comnih.gov While direct evidence of this compound's modulation of LDH is not explicitly documented in the provided search results, the interference with the glycolytic pathway is a known mechanism of action for some trypanocidal drugs. funaab.edu.ng Given the importance of LDH in the metabolism of parasites like Babesia and Plasmodium, it remains a plausible, though unconfirmed, target for quinoline (B57606) derivatives. frontiersin.orgumass.edu
Parasites are often exposed to oxidative stress from the host's immune response, which generates reactive oxygen species (ROS). mdpi.com To counteract this, parasites have evolved sophisticated antioxidant enzyme systems, including superoxide (B77818) dismutase (SOD), peroxidoxin, and catalase. mdpi.combiorxiv.orgnih.gov These enzymes are crucial for detoxifying harmful ROS and ensuring parasite survival. biorxiv.org In silico studies on dihydroquinine, a related quinine-based compound, have shown that it binds strongly to the mitochondrial detoxifying enzymes SOD, peroxidoxin, and catalase in Toxoplasma gondii. biorxiv.org This suggests that inhibiting these antioxidant systems could be a mechanism of action, leading to parasite death due to the accumulation of toxic ROS. biorxiv.org While this is an in-silico finding for a related compound, it points to a potential and significant area of investigation for this compound's mechanism.
| Enzyme System | Potential Effect of Inhibition | Supporting Evidence for Related Compounds |
| Superoxide Dismutase (SOD) | Accumulation of superoxide radicals | In silico studies show strong binding of dihydroquinine to T. gondii SOD. biorxiv.org |
| Peroxidoxin | Impaired detoxification of peroxides | Dihydroquinine demonstrates strong interaction with T. gondii peroxidoxin in computational models. biorxiv.org |
| Catalase | Reduced breakdown of hydrogen peroxide | In silico analysis indicates a strong binding affinity of dihydroquinine for T. gondii catalase. biorxiv.org |
Prolyl tRNA Synthetase (PRS): This enzyme is essential for protein synthesis, a fundamental process for any living organism. PRS has been validated as a drug target for several apicomplexan parasites, with compounds like halofuginone (B1684669) and various quinazolinone-based inhibitors showing potent activity. plos.orgnih.govnih.gov These inhibitors often act by competing with ATP. plos.org In silico studies with dihydroquinine have indicated a strong binding potential to prolyl tRNA synthetase in T. gondii, suggesting that it could disrupt translational activities. biorxiv.org This provides a strong rationale for investigating whether this compound acts through a similar mechanism.
Calcium-Dependent Protein Kinases (CDPKs): CDPKs are crucial signaling molecules in apicomplexan parasites, regulating processes like host cell invasion, motility, and egress. biorxiv.orgnih.gov These kinases are activated by intracellular calcium signals. mdpi.comnih.govuniprot.org In silico analysis of dihydroquinine revealed a strong binding affinity to T. gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1), indicating a potential to disrupt the parasite's replicative and invasive properties. biorxiv.org The absence of CDPKs in mammals makes them an attractive drug target. nih.gov
| Molecular Target | Function in Parasite | Evidence from Related Compounds |
| Prolyl tRNA Synthetase (PRS) | Protein synthesis | Dihydroquinine shows strong in silico binding to T. gondii PRS. biorxiv.org |
| Calcium-Dependent Protein Kinase 1 (CDPK1) | Host cell invasion, motility, egress | Dihydroquinine exhibits strong in silico binding to T. gondii CDPK1. biorxiv.org |
Investigations into Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Peroxidoxin, Catalase)
Disruption of Parasite Bioenergetic Pathways and Electron Transport Chain Inhibition
This compound's impact on the bioenergetics of parasitic organisms is a key aspect of its mode of action. Evidence suggests that the compound interferes with the parasite's energy metabolism, with a particular focus on the mitochondria.
One of the proposed mechanisms is the modification of the mitochondrial membrane. funaab.edu.ng This alteration could disrupt the electrochemical gradient essential for ATP synthesis, thereby crippling the parasite's primary energy currency. While direct evidence for this compound's inhibition of the electron transport chain (ETC) in Babesia is not extensively detailed in the available literature, its classification as a quinolone derivative provides a strong indication of this possibility. Quinolones as a class are recognized for their ability to selectively inhibit the electron transport chain in parasites like Eimeria. funaab.edu.ng
The mitochondrial ETC is a well-established target for various antiprotozoal drugs. For instance, atovaquone, a hydroxynaphthoquinone, effectively inhibits the cytochrome b-c1 complex (Complex III) of the mitochondrial ETC in Plasmodium and Babesia species. nih.govfrontiersin.org This inhibition leads to a collapse of the mitochondrial membrane potential and a subsequent cessation of ATP production. Given the structural similarities and the observed effects on the mitochondrial membrane, it is plausible that this compound acts through a similar, albeit not identical, mechanism by interfering with one of the complexes of the ETC in susceptible parasites. The disruption of this vital pathway would lead to a catastrophic failure in the parasite's ability to generate energy, ultimately resulting in its death.
Cholinesterase Modulation: Research Perspectives on Off-Target Effects and Selectivity
A significant and well-documented off-target effect of this compound is its ability to modulate cholinesterase activity. This interaction is not directly linked to its primary antiparasitic action but has been a notable aspect of its pharmacological profile.
Studies have demonstrated that treatment with this compound sulphate leads to a decrease in the levels of cholinesterase in the blood plasma and erythrocytes of treated animals, such as sheep. This inhibition of cholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine, can lead to a state of cholinergic overstimulation. The effects of this inhibition can be prolonged, with research indicating that in sheep, cholinesterase activity did not return to normal levels for two weeks following a dose of this compound, suggesting a degree of partial irreversibility in its action in vivo. In contrast, in vitro studies have shown some evidence of substrate reversal of this compound's inhibitory action.
The anticholinesterase activity of this compound is considered a significant contributor to its toxicity profile, potentially leading to parasympathetic nervous system stimulation. While the primary therapeutic target of this compound lies within the parasite, its interaction with host cholinesterase highlights a lack of absolute selectivity. This off-target effect underscores the importance of careful administration and monitoring when the drug is used.
| Organism | Effect of this compound | Implication |
| Babesia spp. (parasite) | Disruption of bioenergetics, potential ETC inhibition | Parasiticidal activity |
| Host Animal (e.g., sheep) | Inhibition of cholinesterase | Potential for cholinergic side effects |
Subcellular Localization and Intracellular Targets within Parasitic Organisms
The efficacy of an antiparasitic drug is intrinsically linked to its ability to reach and interact with its molecular targets within the parasite. For intraerythrocytic parasites like Babesia, the drug must first cross the host cell membrane and then the parasite's own membranes to exert its effect.
Based on its known mechanisms of action, the subcellular targets of this compound are likely located within specific organelles of the parasite. One identified mechanism is the modification of the glycoprotein (B1211001) structure on the surface of the parasite's endoplasmic reticulum. funaab.edu.ng This suggests that the endoplasmic reticulum is a key site of action, where the drug may interfere with protein synthesis, folding, and transport, all of which are vital for the parasite's survival and replication.
Furthermore, the proposed modification of the mitochondrial membrane points to the mitochondrion as another critical intracellular target. funaab.edu.ng As discussed, this organelle is central to the parasite's energy metabolism, and its disruption is a common strategy for many antiparasitic agents.
Research on Quinuronium As an Antiparasitic Agent
Investigations into Protozoan Efficacy
Babesia Species: Comprehensive Research Profile
Quinuronium sulfate (B86663) was historically a significant therapeutic agent for bovine babesiosis, a tick-borne disease causing substantial economic losses in the cattle industry. cabidigitallibrary.orgnih.gov Its application and efficacy have been documented across various Babesia species through both laboratory and field studies.
The effectiveness of this compound sulfate against Babesia parasites has been quantified using in vitro culture systems. These studies measure the concentration of the drug required to inhibit the growth of the parasite by 50% (IC50). An in vitro microtest developed for assessing drug susceptibility in bovine hemoparasites demonstrated the potent activity of this compound sulfate. The IC50 values were determined to be 5 x 10⁻⁸ g/ml for Babesia bovis and 2 x 10⁻⁹ g/ml for Babesia bigemina, highlighting its strong inhibitory effect on the multiplication of these parasites. nih.govresearchgate.net The IC50 values of other antibabesial drugs have often been compared to those of established compounds like this compound sulfate. researchgate.netfao.org
Interactive Table: In Vitro Efficacy of this compound Sulfate Against Babesia Species
| Babesia Species | 50% Inhibitory Concentration (IC50) | Source(s) |
| Babesia bovis | 5 x 10⁻⁸ g/ml | nih.govresearchgate.net |
| Babesia bigemina | 2 x 10⁻⁹ g/ml | nih.govresearchgate.net |
The therapeutic potential of this compound has been evaluated in live animal models, particularly in cattle, which are the natural hosts for several economically important Babesia species. In one key study, splenectomised calves were artificially infected with Babesia divergens and treated with this compound sulphate. funaab.edu.ng The research found that when the drug was administered at the onset of fever or hemoglobinuria, it successfully arrested the development of the infection. funaab.edu.ng However, the treatment did not completely clear the parasites, as recrudescences occurred about two weeks after therapy, and the treated animals remained carriers of B. divergens. funaab.edu.ng
In ovine models, this compound sulfate has also been studied. Research involving sheep utilized an in vitro/in vivo system with Babesia rodhaini to determine the levels of this compound in the plasma, demonstrating its use and application in this model.
Research has confirmed the efficacy of this compound against several specific Babesia species:
B. divergens : Studies in splenectomised calves showed that this compound sulphate could halt the progression of B. divergens infection when administered during the acute phase of the disease. funaab.edu.ngentomoljournal.com While effective in controlling clinical signs, it did not prevent the animals from becoming carriers. funaab.edu.ng The gerbil (Meriones unguiculatus) has also been used as an experimental model for testing the efficacy of babesicides, including this compound sulphate, against B. divergens. fao.org
B. bovis and B. bigemina : These two species are major causes of bovine babesiosis globally. cabidigitallibrary.org In vitro studies have established the high susceptibility of both B. bovis and B. bigemina to this compound sulfate, as evidenced by their low IC50 values. nih.govresearchgate.net this compound was one of the standard drugs used to treat infections caused by these parasites in cattle before its use was largely discontinued. cabidigitallibrary.org
B. rodhaini : This rodent Babesia species has been used in experimental systems. An in vitro/in vivo method involving B. rodhaini was developed to measure this compound concentrations in the plasma of sheep.
Experimental Model Evaluations (e.g., ovine, bovine models)
Trypanosoma Species: Efficacy and Mechanism Research
Beyond its use as a babesicide, this compound has demonstrated activity against certain species of Trypanosoma, the protozoan parasites responsible for trypanosomiasis. It is reported to be effective against Trypanosoma vivax and Trypanosoma congolense. funaab.edu.ng The proposed mechanism of action for its trypanocidal activity involves the inhibition of DNA synthesis within the parasite, a mode of action it shares with the well-known trypanocidal and babesicidal drug, diminazene (B1218545) aceturate. funaab.edu.ng
Comparative Antiparasitic Spectrum Analyses for this compound and Related Compounds
This compound sulfate belongs to a class of chemotherapeutic agents that includes other notable compounds used for treating hemoprotozoan diseases. For many years, it was used alongside amicarbalide (B1665353), diminazene aceturate, and imidocarb (B33436) dipropionate for managing bovine babesiosis in Europe. cabidigitallibrary.orgnih.govresearchgate.net
Comparative analyses have highlighted differences in toxicity and spectrum among these drugs. This compound sulfate was noted for being very fast and effective, but it was also considered the most toxic among the babesicides, affecting the parasympathetic nervous system. cabidigitallibrary.org Concerns over manufacturing safety eventually led to the withdrawal of both this compound sulfate and amicarbalide from the market. nih.govnih.govresearchgate.net Amicarbalide, which is chemically related to this compound, was developed as a replacement with lower toxicity. minia.edu.eg Diminazene aceturate, another widely used compound, is effective against both Babesia and Trypanosoma species. nih.govcabidigitallibrary.org
Interactive Table: Profile of this compound and Related Antiparasitic Compounds
| Compound | Primary Target(s) | Key Comparative Feature(s) | Status | Source(s) |
| This compound Sulfate | Babesia spp., Trypanosoma spp. | Fast-acting, effective, but highly toxic. | Withdrawn due to safety concerns. | nih.govresearchgate.netcabidigitallibrary.org |
| Amicarbalide | Babesia spp. | Chemically related to this compound but with lower toxicity. | Withdrawn due to safety concerns. | nih.govresearchgate.netminia.edu.eg |
| Diminazene Aceturate | Babesia spp., Trypanosoma spp. | Broad-spectrum (babesicide and trypanocide). | Withdrawn from European markets for marketing reasons. | nih.govcabidigitallibrary.org |
| Imidocarb Dipropionate | Babesia spp., Anaplasma spp. | A conventional therapy for babesiosis with persistent tissue presence. | Currently in use. | nih.govresearchgate.netentomoljournal.com |
Parasite Drug Resistance: Molecular and Genetic Research
The emergence and spread of drug-resistant parasites pose a significant threat to the effective control of parasitic diseases in both human and veterinary medicine. The extensive use of antiparasitic agents, including quinoline-based compounds, has led to the selection of resistant parasite populations, necessitating research into the underlying molecular and genetic mechanisms. nih.govepo.org Understanding how resistance develops is crucial for monitoring its spread and for the development of new, effective therapies.
Elucidation of Resistance Mechanisms to this compound and Quinoline-Based Anthelmintics
This compound is a quinoline (B57606) derivative historically used to treat protozoan infections like babesiosis in animals. cabidigitallibrary.orgnih.govcabidigitallibrary.org Resistance to quinoline-class drugs is a complex phenomenon, driven by various molecular adaptations within the parasite. While specific research on this compound resistance is limited, the mechanisms are largely extrapolated from studies on other quinoline compounds, such as the antimalarials chloroquine (B1663885) and mefloquine (B1676156), and other anthelmintics. asm.orgmdpi.com
The primary mechanisms of resistance to quinoline-based agents include:
Reduced Drug Accumulation: The most common mechanism involves preventing the drug from reaching its site of action within the parasite. This is often achieved by increasing the efflux (pumping out) of the drug from the parasite's cells or its site of action, such as the digestive vacuole in Plasmodium falciparum. nih.govplos.org This process is mediated by specific transporter proteins located in the cell or organelle membranes.
Alterations in the Drug Target: Parasites can develop mutations in the gene that codes for the drug's molecular target. These changes can reduce the binding affinity of the drug, rendering it less effective even if it reaches the target site. dovepress.com
Increased Drug Metabolism: Some parasites may evolve enhanced metabolic pathways to inactivate or break down the drug more rapidly. This enzymatic degradation prevents the drug from reaching a therapeutic concentration. dovepress.com
Upregulation of Cellular Efflux Mechanisms: Beyond specific transporters, parasites can nonspecifically upregulate broader cellular defense systems, like the P-glycoprotein (Pgp) efflux pumps, which can expel a wide range of xenobiotics, including anthelmintic drugs. dovepress.com
Cross-resistance is a significant concern, where resistance to one quinoline drug can confer resistance to other, chemically related compounds. dovepress.comminia.edu.eg However, some research indicates a lack of cross-resistance between certain newer quinoline derivatives and older drugs like chloroquine, suggesting they may not share the same resistance pathways. mmv.org
Identification and Characterization of Resistance-Associated Genetic Determinants (e.g., Transporter Proteins like PfCRT, PfMDR1)
Genetic research, particularly in the malaria parasite Plasmodium falciparum, has been pivotal in identifying specific genes and mutations that confer resistance to quinoline drugs. Two of the most well-characterized genetic determinants are the genes pfcrt and pfmdr1. nih.gov
P. falciparum chloroquine resistance transporter (PfCRT): Located on the membrane of the parasite's digestive vacuole, the PfCRT protein is central to chloroquine resistance. nih.govplos.org Specific point mutations in the pfcrt gene enable the mutated transporter to pump chloroquine out of the vacuole, which is its primary site of action. plos.org While PfCRT is the main determinant of chloroquine resistance, mutations in this gene have also been associated with altered susceptibility to other quinolines like quinine (B1679958) and mefloquine.
P. falciparum multidrug resistance protein 1 (PfMDR1): This protein, also known as P-glycoprotein homologue 1 (Pgh1), is an ATP-binding cassette (ABC) transporter found in the parasite's digestive vacuole membrane. nih.gov Polymorphisms (variations) and changes in the copy number of the pfmdr1 gene are linked to resistance to multiple drugs. nih.gov For instance, an increased number of pfmdr1 gene copies is associated with mefloquine resistance. nih.gov Conversely, certain point mutations in pfmdr1 can lead to increased sensitivity to other drugs, a phenomenon known as collateral sensitivity. plos.org
The table below summarizes the key genetic determinants implicated in resistance to quinoline-based antiparasitic drugs, primarily based on research in P. falciparum.
| Gene | Protein Product | Function | Role in Resistance |
|---|---|---|---|
| pfcrt | P. falciparum chloroquine resistance transporter | Transmembrane protein on the parasite's digestive vacuole. | Mutations enable the transport of quinoline drugs (e.g., chloroquine) out of the digestive vacuole, preventing drug accumulation at its target site. nih.govplos.org |
| pfmdr1 | P. falciparum multidrug resistance protein 1 (Pgh1) | ATP-binding cassette (ABC) transporter on the digestive vacuole membrane. | Gene amplification (increased copy number) and point mutations are associated with modulated resistance to various quinolines, including mefloquine and quinine. nih.govplos.org |
| pfnhe-1 | P. falciparum Na+/H+ exchanger | Proton transporter on the parasite's plasma membrane. | Polymorphisms in this gene have been investigated for a potential role in modulating the parasite's internal pH, which may affect quinine activity. mmv.org |
| pfmrp | P. falciparum multidrug resistance-associated protein | ABC transporter potentially involved in drug transport. | Its role in quinoline resistance is still under investigation, with some studies suggesting a possible association while others find none. mmv.org |
Methodologies for Detecting and Monitoring this compound Resistance in Research Settings
Detecting and monitoring the emergence and spread of antiparasitic resistance is essential for effective disease control. A variety of methodologies, ranging from in vivo to molecular tests, are employed in research settings. fao.org
In Vivo Tests: These methods provide direct evidence of drug failure under real-world or simulated conditions. The Fecal Egg Count Reduction Test (FECRT) is a common in vivo assay in veterinary helminthology, where the reduction in parasite egg output in feces is measured after treatment. who.int For blood parasites, tests in ruminants involve infecting an animal, treating it with the drug, and monitoring for parasite clearance and potential relapse. fao.org While highly relevant, these tests are often expensive, labor-intensive, and time-consuming.
In Vitro Assays: These laboratory-based tests assess parasite susceptibility to a drug outside of a host animal. They are generally faster and more controlled than in vivo methods. Examples include:
Egg Hatch Assay (EHT): Used for helminths, this test measures the concentration of a drug required to inhibit the hatching of parasite eggs. who.int
Larval Development and Motility Tests: These assays determine the drug concentration that inhibits the development of larvae to a specific stage or paralyzes them. who.int
Cell Culture-Based Assays: For protozoan parasites like Plasmodium and Babesia, drug susceptibility can be measured by culturing the parasites in the presence of serial dilutions of the drug and assessing their growth and survival. asm.org
Molecular Methods: These techniques are highly sensitive and specific for detecting the genetic markers of resistance. They can identify resistance long before clinical drug failure becomes widespread.
Polymerase Chain Reaction (PCR): PCR-based methods can be designed to specifically amplify and detect the presence of known resistance-conferring mutations (e.g., in pfcrt or pfmdr1). nih.govnih.gov
DNA Sequencing: Sequencing the full resistance-associated genes provides a comprehensive view of all possible mutations, not just the known ones. nih.gov
DNA Probes: These are used to detect specific babesial DNA from parasitized blood, offering a molecular alternative to microscopic detection. nih.gov
The following table compares the different methodologies used for detecting antiparasitic drug resistance.
| Methodology | Description | Primary Use Case | Advantages | Limitations |
|---|---|---|---|---|
| In Vivo Tests (e.g., FECRT) | Measuring drug efficacy directly in the host animal by monitoring parasite burden (e.g., fecal egg counts) before and after treatment. who.int | Confirming clinical resistance in a population. | Directly measures clinical efficacy; the "gold standard" for confirming resistance. fao.org | Expensive, labor-intensive, slow, requires live animals, ethical considerations. fao.org |
| In Vitro Bioassays (e.g., Egg Hatch Test) | Exposing the parasite (e.g., eggs, larvae) to the drug in a controlled lab environment to determine the concentration that inhibits growth or survival. who.int | Screening large numbers of isolates for reduced susceptibility. | Less expensive and faster than in vivo tests; allows for standardized comparisons. | Results may not always perfectly correlate with in vivo efficacy; requires parasite culture. fao.org |
| Molecular Diagnostics (e.g., PCR, Sequencing) | Detecting specific genes or mutations known to be associated with resistance. nih.govnih.gov | Early warning of resistance emergence; epidemiological surveillance. | Highly sensitive and specific; rapid results; can detect resistance before it is clinically apparent. researchgate.net | Requires knowledge of the specific genetic markers of resistance; presence of a marker does not always mean clinical failure. |
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Quinuronium
Advanced Synthetic Methodologies for Quinuronium and its Core Scaffold
The archetypal synthesis of this compound's core structure, 1,3-di-6-quinolylurea, commences with 6-aminoquinoline (B144246) as the primary starting material. drugfuture.com Historically, the formation of this symmetrical urea (B33335) involves the reaction of the amine with phosgene (B1210022) or a phosgene equivalent. drugfuture.comnih.gov This traditional approach typically proceeds through an isocyanate intermediate. The amine reacts with phosgene to generate a quinolyl isocyanate, which subsequently reacts with a second molecule of 6-aminoquinoline to form the symmetrical N,N'-di(6-quinolyl)urea. nih.gov
Modern synthetic chemistry offers safer and more efficient alternatives to the highly toxic phosgene. Reagents such as N,N'-carbonyldiimidazole (CDI) are now widely used. nih.gov In this method, CDI activates the amine and also provides the carbonyl group for the urea linkage, often in a one-pot reaction. nih.gov The process involves the reaction of 6-aminoquinoline with an excess of CDI to form a benzothiazole-1H-imidazol-1-carboxamide intermediate, which then couples with another amine. nih.gov Other advanced methods for urea formation that can be applied to this scaffold include the Curtius, Hofmann, or Lossen rearrangements to generate the key isocyanate intermediate in situ from carboxylic acids or primary amides. organic-chemistry.org For instance, a Hofmann rearrangement of a primary amide in the presence of an ammonia (B1221849) source can yield N-substituted ureas. organic-chemistry.org
The final step in producing this compound sulfate (B86663) involves the quaternization of the nitrogen atoms on the quinoline (B57606) rings. The parent compound, 1,3-di-6-quinolylurea, is treated with a methylating agent, such as dimethyl sulfate, to yield the bismethosulfate salt, known as this compound sulfate. drugfuture.com This transformation converts the tertiary amines of the quinoline rings into quaternary ammonium (B1175870) salts, a common strategy to modify the physicochemical properties of a molecule.
Rational Design and Chemical Synthesis of Novel this compound Derivatives
The N,N'-diaryl urea scaffold, with quinoline as the aryl component, is a privileged structure in medicinal chemistry, lending itself to rational design for various therapeutic targets beyond its original antiparasitic use. nih.govnih.govnih.gov
One example of rational design involves targeting inflammatory pathways. Based on the hypothesis that positively charged molecules could inhibit the highly cationic C5a anaphylatoxin, researchers designed and synthesized N,N'-bis(4-amino-2-methyl-6-quinolyl)urea, a close analog of this compound. nih.gov This design strategy focused on retaining the core diaminoquinoline urea structure to interact with a biological target involved in inflammation. nih.gov
In another application, the quinoline-urea scaffold was repurposed to develop potential antihypertensive agents. A series of N-(alkyl/alkenyl/aryl)-N'-heterocyclic ureas and thioureas were synthesized, incorporating substituted quinoline and pyridine (B92270) nuclei. nih.gov The synthesis involved reacting substituted aminoquinolines with various isocyanates or isothiocyanates to yield the target urea or thiourea (B124793) derivatives. For example, the reaction of 2-amino-6-methoxyquinoline with propyl isocyanate would yield 1-n-Propyl-3-[2'-(6-methoxy)quinolyl]urea. nih.gov This work demonstrates how modifications to the urea substituents and the heterocyclic core are used to modulate biological activity for a different therapeutic purpose. nih.gov
Furthermore, the principle of molecular hybridization has been employed to create novel antitubercular agents. A series of quinoline-urea-benzothiazole hybrids were synthesized in a three-step protocol. nih.gov The design combines the quinoline nucleus, a urea linker, and a benzothiazole (B30560) moiety, with the hypothesis that the hybrid molecule would possess enhanced activity. The key synthetic step involves coupling 4-aminoquinoline (B48711) diamines with a pre-formed benzothiazole-1H-imidazol-1-carboxamide intermediate, which is generated using CDI. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for understanding the molecular features necessary for a compound's biological activity. For quinoline-based compounds and diaryl ureas, several key pharmacophoric requirements have been identified.
The diaryl urea moiety itself is considered a critical chemotype for broad-spectrum antiprotozoal activity. nih.gov Studies on various diaryl ureas have shown activity against Plasmodium, Toxoplasma, Leishmania, and Trypanosoma species, indicating the central urea linker and the two aromatic rings are fundamental to the pharmacophore. nih.gov
For quinoline-based agents specifically, the substitution pattern on the quinoline ring is a major determinant of activity. Quantitative structure-activity relationship (QSAR) models developed for antimalarial quinolines have highlighted the importance of specific substitutions. semanticscholar.org For example, a hydrophobic group, such as a halogen, at position 7 of the quinoline core was found to favor inhibitory activity against P. falciparum. semanticscholar.org Conversely, the absence of a substituent at this position was correlated with lower activity. semanticscholar.org Additionally, the presence of a hydrogen-bond donor group, like an amine (-NH), attached to position 4 of the quinoline ring is another feature that enhances activity. semanticscholar.org These findings suggest that an ideal pharmacophore includes a quinoline ring with specific electronic and steric properties at defined positions, connected via a linker like urea to another aromatic system.
In other contexts, such as c-Met kinase inhibition, the pharmacophore has been defined as a 4-phenoxyquinoline moiety connected to another aromatic group by a linker that is precisely five atoms long and contains hydrogen-bond donor/acceptor groups. mdpi.com This illustrates how the essential pharmacophoric features can change depending on the biological target.
Correlative analyses of structural changes and their effects on biological potency provide concrete evidence for SAR. In the development of N,N'-bis(4-amino-2-methyl-6-quinolyl)urea as a C5a receptor inhibitor, attempts to enhance potency through further chemical modification revealed a narrow SAR profile, suggesting that many changes to the lead structure were detrimental to its activity. nih.gov
Studies on diaryl ureas as antiprotozoal agents offer quantitative correlations. A screening of various analogs against different parasites showed that subtle changes in the substitution on the aryl rings lead to significant differences in potency and selectivity. nih.gov For instance, compound 13 (see table below) with a 4-chlorophenyl and a 3-trifluoromethyl-4-chlorophenyl group was the most potent against L. donovani, whereas other substitution patterns resulted in lower activity. nih.gov
| Compound | Structure | T. cruzi | T. b. rhodesiense | L. donovani | P. falciparum | T. gondii |
|---|---|---|---|---|---|---|
| 4 | 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)urea | >18 | 1.1 | 1.5 | 0.0012 | 0.40 |
| 10 | 1-(4-chlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea | 7.2 | 1.1 | 0.41 | 0.0036 | 0.74 |
| 11 | 1-(4-ethoxyphenyl)-3-(4-(trifluoromethoxy)phenyl)urea | 2.0 | 14 | 9.0 | 0.0094 | 4.3 |
| 12 | 1-(4-chlorophenyl)-3-(2,2-difluoro-1,3-benzodioxol-5-yl)urea | 1.1 | 1.5 | 0.30 | 0.0017 | 0.43 |
| 13 | 1-(4-chlorophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea | 1.9 | 0.52 | 0.13 | 0.0016 | 0.52 |
In the context of antihypertensive quinoline-based ureas, a clear correlation was found between the nature of the heterocyclic ring and activity. Replacing the quinoline nucleus with a pyridine ring was shown to improve the potency, onset, and duration of action. nih.gov Within a series of quinoline ureas, 1-n-Propyl-3-[2'-(6-methoxy)quinolyl]urea (9 ) was identified as the most active compound, causing a 29.1% reduction in systolic blood pressure in a hypertensive rat model. nih.gov This demonstrates that both the heterocyclic core and the substituents on the urea nitrogen are critical for tuning the desired biological effect.
The baseline activity of this compound itself has also been quantified, providing a benchmark for comparison.
| Compound | Target (Bovine) | IC₅₀ (M) | Target (Human) | IC₅₀ (M) |
|---|---|---|---|---|
| This compound sulphate | Babesia divergens/bovis | 3.4 x 10⁻⁸ | Babesia | 9.6 x 10⁻⁸ |
These examples underscore the sensitivity of biological activity to structural modifications within the quinoline-urea class, guiding the rational design of new derivatives with optimized potency and selectivity.
Computational and Biophysical Characterization of Quinuronium
In Silico Approaches to Predict and Validate Mechanisms of Action
In silico methods are computational techniques used to simulate and predict the interactions of a compound with biological targets. These approaches are crucial for understanding how a drug molecule like Quinuronium might exert its therapeutic effects.
Molecular Docking Simulations of this compound-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This technique is instrumental in identifying potential biological targets for a drug and elucidating the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-target complex. nih.gov
As of the current literature review, specific molecular docking studies detailing the interaction of this compound with its biological targets, such as those within the Babesia parasite, have not been extensively reported in publicly accessible scientific journals. However, such studies would be invaluable. For instance, docking this compound against key parasitic enzymes could reveal its mechanism of inhibition. A hypothetical docking study might investigate the binding of this compound to a crucial enzyme for the parasite's survival, like a specific protease or a DNA-related enzyme.
The results of such a hypothetical study could be presented as follows:
Table 1: Hypothetical Molecular Docking Results of this compound Against a Parasitic Enzyme
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Parasite Protease X | -8.5 | ASP-30, LYS-122 | Hydrogen Bond, Ionic |
| TRP-85 | Pi-Pi Stacking | ||
| Parasite DNA Gyrase Y | -7.9 | ARG-78, GLU-45 | Hydrogen Bond, Electrostatic |
| ILE-80, VAL-120 | Hydrophobic |
This table is for illustrative purposes only and does not represent actual experimental data.
Molecular Dynamics Simulations for Ligand-Protein Stability and Binding Energetics
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its protein target over time. nih.govmdpi.com These simulations can assess the stability of the ligand-protein complex and calculate binding free energies, offering a more realistic representation of the biological environment. mdpi.comnih.gov
There is a notable absence of specific molecular dynamics simulation studies for this compound in the available scientific literature. An MD simulation for a this compound-protein complex would typically involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a set period (nanoseconds to microseconds). youtube.comrsc.org The stability of the complex can be evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand. nih.gov
A hypothetical outcome of an MD simulation could be summarized as follows:
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for a this compound-Protein Complex
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Provides a reasonable timeframe to assess stability. |
| Average RMSD of Protein | 1.5 Å | Indicates a stable protein backbone during the simulation. |
| Average RMSD of Ligand | 0.8 Å | Suggests the ligand remains stably bound in the active site. |
| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A favorable binding free energy, suggesting a strong interaction. |
This table is for illustrative purposes only and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov QSAR models are valuable for predicting the activity of new, unsynthesized derivatives and for optimizing lead compounds. nih.gov
A search of scientific databases reveals a lack of specific QSAR studies focused on this compound and its derivatives. The development of a QSAR model for this compound would involve synthesizing a series of its derivatives with varying structural modifications and testing their biological activity (e.g., anti-babesial potency). The structural properties of these derivatives, known as molecular descriptors (e.g., electronic, steric, and hydrophobic properties), would then be correlated with their biological activity to generate a predictive model. nih.gov
An example of a QSAR equation is:
Biological Activity = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + Constant
Theoretical Chemistry Analyses (e.g., Density Functional Theory (DFT), Frontier Molecular Orbitals)
Theoretical chemistry methods, such as Density Functional Theory (DFT), provide a deep understanding of the electronic structure of a molecule. These analyses can calculate properties like the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of a molecule.
A hypothetical summary of DFT calculations for this compound could be presented as follows:
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Implication |
| HOMO Energy | -6.2 | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Indicates high chemical stability. |
This table is for illustrative purposes only and does not represent actual experimental data.
Analytical and Bioanalytical Methodologies in Quinuronium Research
Advanced Analytical Techniques for Quinuronium Detection and Quantification in Biological Matrices
The detection and quantification of this compound in biological matrices such as plasma and cell lysates are fundamental to pharmacokinetic and pharmacodynamic studies. Given the complexity of these samples and the often low concentrations of the analyte, highly sensitive and specific analytical methods are required. researchgate.net
While specific documented methods for this compound are not extensively detailed in the provided results, the analysis of similar biologically active compounds in complex matrices points towards the use of advanced analytical platforms. researchgate.net Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the gold standard for bioanalysis due to their high selectivity and sensitivity. japsonline.comnih.gov These methods allow for the separation of this compound from endogenous components in the matrix, followed by its precise mass-based detection and quantification.
The sample preparation step is critical for successful analysis and often involves techniques like solid-phase extraction (SPE) , liquid-liquid extraction (LLE) , or protein precipitation to remove interfering substances and concentrate the analyte. gerstelus.com The choice of ionization source in MS, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) , is also a key consideration in method development to achieve optimal sensitivity for this compound. researchgate.net
Table 1: Potential Advanced Analytical Techniques for this compound Quantification
| Technique | Principle | Key Advantages for this compound Analysis |
| LC-MS/MS | Separates compounds by chromatography, followed by mass-based detection of parent and fragment ions. | High specificity and sensitivity, suitable for complex matrices like plasma. japsonline.comnih.gov |
| SPE | Selective adsorption of the analyte onto a solid phase to clean up the sample. | Effective removal of interferences, leading to cleaner extracts and improved assay performance. gerstelus.com |
| LLE | Partitioning of the analyte between two immiscible liquid phases. | A classic and effective method for sample cleanup. gerstelus.com |
| Protein Precipitation | Use of a solvent to precipitate proteins from the sample. | A simple and rapid method for sample preparation. gerstelus.com |
Development and Validation of In Vitro Assay Systems for this compound Evaluation
In vitro assays are indispensable tools for the initial screening and evaluation of the anti-parasitic activity of compounds like this compound. These systems provide a controlled environment to assess the direct effect of the compound on the target parasite, typically Babesia species.
A significant development in this area is the use of continuous microaerophilous stationary phase (MASP) culture systems for Babesia parasites. nih.gov This has enabled the creation of in vitro microtests to determine the susceptibility of parasites to babesicidal agents. nih.govresearchgate.net These assays typically involve cultivating the parasites in 96-well microplates and exposing them to various concentrations of the drug. pvj.com.pk The inhibitory effect is then quantified by determining the 50% inhibitory concentration (IC50) , which is the concentration of the drug that inhibits parasite growth by 50%. pvj.com.pkasm.org Parasitemia levels are often monitored by microscopic examination of Giemsa-stained thin blood smears. pvj.com.pkasm.org
For this compound sulfate (B86663), in vitro microtests have been used to determine its IC50 values against different Babesia species. For instance, the IC50 for Babesia bovis was found to be 5 x 10⁻⁸ g/ml, and for Babesia bigemina, it was 2 x 10⁻⁹ g/ml. nih.govresearchgate.net Another study reported an in vitro EC50 of 13.5 ng/ml for Babesia rodhaini. These cell-based assays are crucial for comparing the efficacy of new compounds against established drugs like this compound and for studying the mechanisms of drug resistance. pvj.com.pkresearchgate.net
Table 2: In Vitro Assay Data for this compound Sulfate
| Parasite Species | Assay Type | Measured Parameter | Result |
| Babesia bovis | Microtest | IC50 | 5 x 10⁻⁸ g/ml nih.govresearchgate.net |
| Babesia bigemina | Microtest | IC50 | 2 x 10⁻⁹ g/ml nih.govresearchgate.net |
| Babesia rodhaini | In vitro/in vivo system | EC50 | 13.5 ng/ml |
Q & A
Q. What are the recommended methodologies for synthesizing Quinuronium and ensuring purity?
- Methodological Answer : Synthesis protocols should follow established organic chemistry procedures, such as nucleophilic substitution or condensation reactions, with purity verification via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Ensure inert atmospheric conditions to prevent oxidation. Replicate synthesis steps from peer-reviewed protocols and validate purity thresholds (≥95%) using calibrated analytical instruments .
Q. How should researchers characterize this compound’s physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Use differential scanning calorimetry (DSC) for thermal stability analysis and UV-Vis spectroscopy for solubility profiling across solvents (e.g., water, DMSO). For pH-dependent stability, conduct accelerated degradation studies under controlled buffer conditions (pH 1–12) and monitor changes via mass spectrometry (MS) .
Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Prioritize cell viability assays (e.g., MTT, ATP-based luminescence) using relevant cell lines (e.g., cancer, microbial). Include dose-response curves (0.1–100 µM) and positive/negative controls. Validate assay reproducibility through triplicate runs and statistical analysis (e.g., ANOVA with Tukey’s post-hoc test) .
Advanced Research Questions
Q. How can researchers optimize experimental design to study this compound’s mechanism of action?
- Methodological Answer : Employ a multi-omics approach: transcriptomics (RNA-seq) to identify gene expression changes, proteomics (LC-MS/MS) for protein interaction mapping, and metabolomics (NMR) to track metabolic shifts. Integrate data using bioinformatics tools (e.g., STRING, KEGG pathways) and validate hypotheses via CRISPR knockouts or siRNA silencing .
Q. What strategies address contradictions in reported biological activities of this compound across studies?
**
- Methodological Answer : Conduct a systematic review following PRISMA guidelines:
Q. How can reproducibility challenges in this compound experiments be mitigated?
- Methodological Answer : Adopt open-science practices:
- Publish detailed protocols on platforms like Protocols.io .
- Share raw data and analysis scripts via repositories (e.g., Zenodo, GitHub).
- Use validated reference standards and inter-laboratory calibration. Report results with effect sizes and confidence intervals rather than p-values alone .
Methodological Frameworks for this compound Research
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic, Hill equation) to calculate EC₅₀/IC₅₀ values. Validate model fit via Akaike Information Criterion (AIC). For multi-experiment comparisons, apply mixed-effects models to account for batch variability .
Q. How should researchers document this compound’s safety profiles in preclinical studies?
- Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination in rodents). Include histopathology, hematological profiling, and organ weight ratios. Use the Globally Harmonized System (GHS) for hazard classification and Material Safety Data Sheet (MSDS) preparation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
